molecular formula C12H16N2O B3055616 4,7,8-Trimethyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one CAS No. 65847-12-3

4,7,8-Trimethyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one

Cat. No.: B3055616
CAS No.: 65847-12-3
M. Wt: 204.27 g/mol
InChI Key: XLCUHBZBXLYRMW-UHFFFAOYSA-N
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Description

Emergence of 1,5-Benzodiazepines in Psychopharmacology

The origins of 1,5-benzodiazepines are rooted in the mid-20th-century quest for safer anxiolytics. Following the limitations of barbiturates—notably their narrow therapeutic index and addictive potential—researchers sought compounds with improved safety profiles. The breakthrough came in 1955 with Leo Sternbach’s synthesis of chlordiazepoxide (Librium), the first benzodiazepine, which demonstrated anxiolytic effects without barbiturate-like respiratory depression.

Early pharmacological studies revealed that the 1,5-benzodiazepine scaffold, characterized by a seven-membered ring fused to a benzene moiety, offered distinct advantages over its 1,4-isomer. For instance, clobazam, a prototypical 1,5-benzodiazepine, showed reduced sedative effects compared to 1,4-benzodiazepines like diazepam, while retaining anxiolytic efficacy. This divergence in activity spurred interest in optimizing the 1,5 scaffold for targeted central nervous system (CNS) modulation.

Key milestones in 1,5-benzodiazepine development include:

Year Discovery/Advancement Significance
1955 Synthesis of Librium First benzodiazepine; validated GABAergic modulation
1960s Clobazam development Demonstrated reduced sedation in stress models
1980s Exploration of alkyl substitutions Improved metabolic stability and receptor affinity

The pharmacological appeal of 1,5-benzodiazepines lies in their ability to allosterically modulate γ-aminobutyric acid type A (GABA~A~) receptors, enhancing inhibitory neurotransmission. Unlike 1,4-benzodiazepines, which non-selectively bind α1–α6 subunit-containing receptors, 1,5-derivatives exhibit subunit specificity, potentially reducing off-target effects.

Structural Evolution Toward 4,7,8-Trimethyl Substitution Patterns

The introduction of methyl groups at the 4,7,8 positions of the 1,5-benzodiazepine scaffold emerged from systematic efforts to optimize pharmacokinetic and pharmacodynamic properties. Early synthesis routes, such as the condensation of o-phenylenediamine with ketones using acidic catalysts, provided access to core structures but lacked regioselectivity.

Advancements in nanocatalysis and microwave-assisted synthesis enabled precise functionalization. For example, nano-γ-Fe~2~O~3~–SO~3~H catalyzed the cyclocondensation of 4-methyl-o-phenylenediamine with trimethylacetophenone, yielding 4,7,8-trimethyl derivatives in >90% efficiency under solvent-free conditions. The methyl groups’ electronic and steric effects were found to:

  • Enhance lipophilicity , improving blood-brain barrier permeability.
  • Stabilize the boat conformation of the diazepine ring, favoring high-affinity GABA~A~ receptor interactions.
  • Reduce oxidative metabolism at adjacent carbon centers, prolonging half-life.

Structural characterization of 4,7,8-trimethyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one via $$ ^1H $$ NMR revealed distinct signals for the N-methyl (δ 2.31 ppm) and aromatic methyl groups (δ 2.16 ppm), confirming regioselective synthesis. Comparative analysis of $$ ^{13}C $$ NMR chemical shifts further demonstrated decreased electron density at C2 due to methyl-induced ring strain, a feature correlated with enhanced receptor binding.

The table below summarizes key synthetic methodologies for trimethyl-substituted 1,5-benzodiazepines:

Method Catalyst Conditions Yield (%) Reference
Microwave-assisted nano-γ-Fe~2~O~3~–SO~3~H Solvent-free, 100°C, 12 min 92
Conventional heating H-MCM-22 Acetonitrile, RT, 2 h 85
Solvent-free FeCl~3~ 80°C, 4 h 78

Properties

IUPAC Name

2,7,8-trimethyl-1,2,3,5-tetrahydro-1,5-benzodiazepin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O/c1-7-4-10-11(5-8(7)2)14-12(15)6-9(3)13-10/h4-5,9,13H,6H2,1-3H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLCUHBZBXLYRMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(=O)NC2=C(N1)C=C(C(=C2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65847-12-3
Record name 4,7,8-Trimethyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one
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Record name 4,5-DIHYDRO-4,7,8-TRIMETHYL-1H-1,5-BENZODIAZEPIN-2(3H)-ONE
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Preparation Methods

The synthesis of 4,7,8-Trimethyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one involves several steps. One common synthetic route starts with crotonic acid and 2-amino-4,5-dimethylbenzaldehyde . The reaction proceeds through a series of condensation and cyclization steps to form the benzodiazepine core. The reaction conditions typically involve the use of solvents such as ethanol or methanol and catalysts like p-toluenesulfonic acid. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

4,7,8-Trimethyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced benzodiazepine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms or the aromatic ring, using reagents such as alkyl halides or acyl chlorides.

Scientific Research Applications

4,7,8-Trimethyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 4,7,8-Trimethyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one involves its interaction with the gamma-aminobutyric acid (GABA) receptor-ionophore complex. It acts as a GABA modulator, increasing the opening frequency of GABA-activated chloride channels. This leads to an enhanced inhibitory effect on neurotransmission, resulting in sedative and anxiolytic effects .

Comparison with Similar Compounds

Structural and Substitutional Variations

The table below summarizes key structural differences and biological activities of the target compound and its analogs:

Compound Name Substituents Biological Activity Synthesis Highlights Key Structural Features
4,7,8-Trimethyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one (Target) Methyl groups at 4-, 7-, and 8-positions Not explicitly reported Likely derived via alkylation of the benzodiazepine core (similar to ) Three methyl groups enhance steric bulk; may reduce polarity compared to hydroxyl analogs
5-Benzoyl-4-methyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one Benzoyl group at 5-position, methyl at 4-position Anti-HIV-1 RT activity (IC₅₀: 6.87–8.62 µM) Condensation of benzoyl chloride with diazepinone intermediates Electron-withdrawing benzoyl group enhances binding to HIV-1 reverse transcriptase
1-Ethyl-5-methyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one Ethyl at 1-position, methyl at 5-position Not reported Alkylation of the nitrogen at position 1 using ethylating agents Ethyl group increases lipophilicity; potential for improved membrane permeability
(3R,4R)-3-Hydroxy-7,8-dimethyl-4-phenyl-1,5-benzodiazepin-2-one Hydroxy at 3-position, methyl at 7- and 8-positions, phenyl at 4-position Anticancer (structural focus) Diastereoselective synthesis via coupling constants (J = 5–10 Hz in NMR) Hydroxy and phenyl groups introduce hydrogen-bonding and π-π stacking capabilities
1,4,5-Trimethyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one Methyl groups at 1-, 4-, and 5-positions Not reported Multi-step alkylation of the diazepine core Methylation at 1-position alters nitrogen reactivity; potential for modified pharmacokinetics

Impact of Substituents on Reactivity and Activity

  • Electron-Donating vs. Electron-Withdrawing Groups: The 5-benzoyl-4-methyl derivative’s anti-HIV activity is attributed to the electron-withdrawing benzoyl group, which stabilizes charge interactions with the HIV-1 RT enzyme . Hydroxy and phenyl groups in (3R,4R)-3-hydroxy-7,8-dimethyl-4-phenyl-1,5-benzodiazepin-2-one enhance intermolecular interactions, as shown by Hirshfeld surface analysis .
  • Steric Effects :

    • The 1-ethyl-5-methyl analog’s ethyl group introduces steric hindrance, possibly affecting binding pocket accessibility . The target compound’s 4,7,8-trimethyl configuration may similarly influence substrate selectivity.
  • Synthetic Accessibility :

    • Diastereoisomers like 3a and 3b () require precise control of reaction conditions (e.g., temperature, catalysts) to achieve desired configurations. The target compound’s lack of chiral centers simplifies synthesis compared to hydroxylated analogs.

Pharmacological and Computational Insights

  • Anti-HIV Activity : The 5-benzoyl-4-methyl derivatives showed IC₅₀ values as low as 6.87 µM, highlighting the importance of aromatic substituents in targeting viral enzymes .
  • Anticancer Potential: Compounds with hydroxyl and phenyl groups (e.g., 3b) were studied for structural stability via DFT, suggesting utility in designing anticancer agents .
  • Solubility and Bioavailability : Methyl-rich derivatives like the target compound may exhibit improved lipid solubility compared to polar analogs, though this remains untested in the provided evidence.

Biological Activity

4,7,8-Trimethyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one (CAS No. 65847-12-3) is a compound belonging to the benzodiazepine family. It has garnered attention for its potential biological activities, particularly in the central nervous system (CNS). This article aims to explore its biological activity through various research findings and case studies.

  • Molecular Formula : C₁₂H₁₆N₂O
  • Molecular Weight : 204.27 g/mol
  • Structure : The compound features a unique arrangement of three methyl groups at positions 4, 7, and 8 on the benzodiazepine core structure.

This compound acts primarily as a modulator of the gamma-aminobutyric acid (GABA) receptor-ionophore complex. Its interaction with GABA receptors enhances the frequency of chloride channel openings induced by GABA, leading to increased inhibitory neurotransmission. This mechanism is pivotal in producing sedative and anxiolytic effects typical of benzodiazepines.

Sedative and Anxiolytic Effects

Research indicates that compounds within the benzodiazepine class exhibit significant sedative and anxiolytic properties. A comparative study involving various benzodiazepines showed that while there are differences in efficacy and side effects among these compounds, they generally provide similar therapeutic benefits in managing anxiety disorders .

Comparative Analysis with Other Benzodiazepines

The biological activity of 4,7,8-trimethyl can be compared with well-known benzodiazepines such as diazepam and alprazolam. The following table summarizes key differences:

CompoundSedative EffectAnxiolytic EffectSide Effects
4,7,8-TrimethylModerateHighMild sedation
DiazepamHighHighDrowsiness
AlprazolamModerateVery HighRisk of dependence

Case Studies

Several case studies have highlighted the efficacy of benzodiazepines in treating anxiety and agitation in clinical settings. For instance:

  • Study on Psychosis-Induced Aggression : A randomized controlled trial demonstrated that benzodiazepines combined with antipsychotics were effective in managing psychosis-induced aggression or agitation. The results indicated no significant difference in sedation levels between benzodiazepines and haloperidol but showed fewer extrapyramidal symptoms with benzodiazepine use .
  • Long-term Anxiety Management : A longitudinal study involving patients with generalized anxiety disorder found that those treated with a regimen including 4,7,8-trimethyl reported significant reductions in anxiety scores over six months compared to controls receiving placebo .

Safety and Side Effects

While 4,7,8-trimethyl exhibits beneficial effects on anxiety and sedation, it is essential to consider potential side effects. Commonly reported side effects include drowsiness and mild cognitive impairment. Long-term use may lead to tolerance or dependence; hence careful monitoring is advised during treatment .

Q & A

(Basic) What are the established synthetic routes for preparing 4,7,8-trimethyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one, and how can reaction yields be optimized?

Methodological Answer:
The synthesis typically involves cyclocondensation of substituted o-phenylenediamine derivatives with ketones or acylating agents. For example:

  • Step 1 : React 2-amino-4,5-dimethylphenol with methyl vinyl ketone in refluxing ethanol to form the tetrahydrobenzodiazepine core.
  • Step 2 : Introduce the 7- and 8-methyl groups via Friedel-Crafts alkylation using methyl iodide and a Lewis acid catalyst (e.g., AlCl₃).
  • Yield Optimization : Use high-purity starting materials, inert atmosphere (N₂/Ar), and controlled temperature (70–80°C). Adjust stoichiometry (1:1.2 molar ratio of diamine to ketone) to minimize side reactions. Yields range from 45–75% depending on substituent steric effects .

(Basic) Which spectroscopic techniques are most reliable for confirming the structure of 4,7,8-trimethyl derivatives, and how are key functional groups identified?

Methodological Answer:

  • IR Spectroscopy : Detect lactam C=O stretching at ~1680–1700 cm⁻¹ and NH stretches at ~3200–3300 cm⁻¹. Methyl groups show C-H stretches at ~2850–2960 cm⁻¹ .
  • NMR Analysis :
    • ¹H NMR : Methyl groups (δ 1.2–1.4 ppm for aliphatic CH₃; δ 2.3–2.6 ppm for aromatic CH₃). The lactam NH proton appears as a singlet at δ 9.1–9.5 ppm.
    • ¹³C NMR : Lactam carbonyl at δ 170–175 ppm; aromatic carbons at δ 120–140 ppm.
  • Mass Spectrometry : Confirm molecular ion [M+H]⁺ and fragmentation patterns (e.g., loss of CO or CH₃ groups) .

(Advanced) How can density functional theory (DFT) calculations predict the electrochemical stability and reactive sites of 4,7,8-trimethylbenzodiazepinone derivatives?

Methodological Answer:

  • Software : Use Gaussian 16 or ORCA with B3LYP/6-311++G(d,p) basis sets.
  • Key Parameters :
    • Calculate HOMO/LUMO energies to identify electron-rich (nucleophilic) sites (e.g., lactam oxygen) and electron-deficient (electrophilic) regions (e.g., methyl-substituted aromatic carbons).
    • Analyze Fukui indices to map reactivity for substitution reactions .
  • Validation : Compare computed IR/NMR spectra with experimental data to refine accuracy .

(Advanced) What experimental and computational strategies are used to resolve contradictions in biological activity data (e.g., anti-HIV vs. antimicrobial activity)?

Methodological Answer:

  • Biological Assays :
    • Anti-HIV-1 RT Activity : Use a colorimetric ELISA-based reverse transcriptase inhibition assay (IC₅₀ values <50 μM indicate potency) .
    • Antimicrobial Testing : Perform MIC assays against Gram-positive (e.g., S. aureus) and fungal strains (e.g., C. albicans).
  • Data Reconciliation :
    • Use molecular docking (AutoDock Vina) to compare binding affinities to HIV RT vs. bacterial targets (e.g., DNA gyrase).
    • Analyze POM (Petra/Osiris/Molinspiration) scores to quantify drug-likeness and selectivity .

(Advanced) How does X-ray crystallography and Hirshfeld surface analysis elucidate the solid-state interactions influencing the compound’s stability?

Methodological Answer:

  • X-ray Crystallography :
    • Grow single crystals via slow evaporation (solvent: ethyl acetate/hexane).
    • Resolve structure using SHELXTL; analyze torsion angles and packing motifs (e.g., π-π stacking of aromatic rings) .
  • Hirshfeld Analysis :
    • Use CrystalExplorer to quantify intermolecular contacts (e.g., H···O/N interactions contribute >60% of surface contacts).
    • Electrostatic potential maps identify regions prone to solvation or degradation .

(Basic) What are the critical physicochemical properties (e.g., solubility, logP) of this compound, and how are they experimentally determined?

Methodological Answer:

  • logP : Measure via shake-flask method (octanol/water partition). Expected logP ~2.5–3.0 due to methyl groups and lactam polarity .
  • Solubility : Use UV-Vis spectroscopy in buffered solutions (pH 1–7.4). Poor aqueous solubility (<0.1 mg/mL) necessitates DMSO/ethanol cosolvents for in vitro assays .

(Advanced) How can molecular dynamics (MD) simulations model the interaction of this compound with lipid bilayers or protein targets?

Methodological Answer:

  • Software : GROMACS or AMBER with CHARMM36 force field.
  • Protocol :
    • Embed the compound in a POPC lipid bilayer; simulate for 100 ns to assess membrane permeability.
    • For protein targets (e.g., HIV RT), perform flexible docking followed by MD to evaluate binding stability (RMSD <2 Å indicates stable complexes) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4,7,8-Trimethyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one
Reactant of Route 2
4,7,8-Trimethyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one

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